molecular formula C19H18Br2FN3O3 B11557527 (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-fluorophenyl)butanamide

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-fluorophenyl)butanamide

Cat. No.: B11557527
M. Wt: 515.2 g/mol
InChI Key: VCWXOOPYCLLADG-WYMPLXKRSA-N
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Description

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-FLUOROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-FLUOROPHENYL)BUTANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms into the phenoxy ring.

    Fluorination: Incorporation of the fluorine atom into the phenyl ring.

    Amidation: Formation of the amide bond between the phenoxyacetic acid derivative and the butanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-FLUOROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine and fluorine substituents.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-FLUOROPHENYL)BUTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest

Industry

In the industrial sector, (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-FLUOROPHENYL)BUTANAMIDE can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-FLUOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound’s bromine and fluorine atoms may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-5-methoxypyridine
  • 2,4-Dibromo-2-methylpentane
  • 2,5-Dibromo-4-methylpyridine

Uniqueness

Compared to similar compounds, (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-FLUOROPHENYL)BUTANAMIDE stands out due to its combination of bromine, fluorine, and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18Br2FN3O3

Molecular Weight

515.2 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(2-fluorophenyl)butanamide

InChI

InChI=1S/C19H18Br2FN3O3/c1-11-7-17(14(21)9-13(11)20)28-10-19(27)25-24-12(2)8-18(26)23-16-6-4-3-5-15(16)22/h3-7,9H,8,10H2,1-2H3,(H,23,26)(H,25,27)/b24-12+

InChI Key

VCWXOOPYCLLADG-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2F

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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